Arbaclofen placarbil

Content Navigation

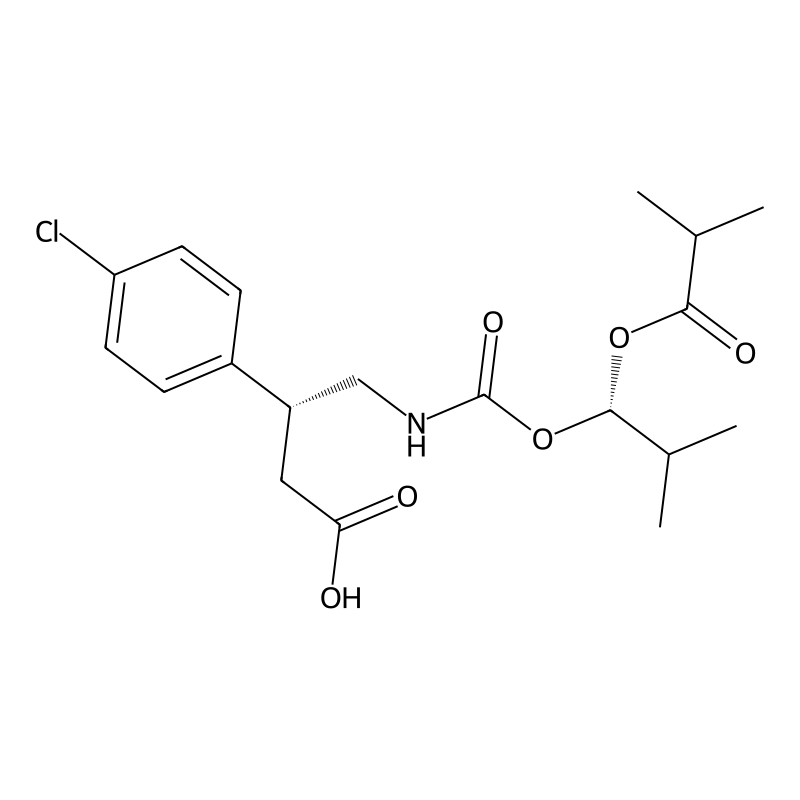

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Arbaclofen placarbil is a novel prodrug of R-baclofen, designed to enhance the pharmacokinetic properties of its active metabolite, R-baclofen. This compound is primarily utilized for its therapeutic effects in treating conditions such as spasticity associated with spinal cord injuries and gastroesophageal reflux disease. Unlike traditional baclofen, which has limited absorption in the upper small intestine, arbaclofen placarbil is absorbed throughout the gastrointestinal tract, including the colon, allowing for improved bioavailability and sustained drug release .

- Protection of Functional Groups: Key functional groups in baclofen are typically protected to prevent unwanted reactions during synthesis.

- Formation of Ester Linkages: The prodrug form is created by forming ester linkages that enhance gastrointestinal absorption.

- Deprotection and Purification: After synthesis, protective groups are removed, and the final product is purified to ensure high purity and efficacy.

These steps lead to a compound that maintains the pharmacological activity of R-baclofen while improving its absorption profile .

As a selective agonist of the gamma-aminobutyric acid type B receptor, arbaclofen placarbil enhances inhibitory neurotransmission in the central nervous system. This mechanism is particularly beneficial for managing spasticity and other conditions characterized by excessive muscle tone. Clinical studies have demonstrated that arbaclofen placarbil effectively reduces spasticity in patients with spinal cord injuries and has been investigated for its potential in treating autism spectrum disorder and fragile X syndrome .

Arbaclofen placarbil is primarily used for:

- Spasticity Management: It is effective in reducing muscle stiffness and spasms associated with spinal cord injuries and multiple sclerosis.

- Gastroesophageal Reflux Disease: The compound has been evaluated as an adjunct therapy for patients with gastroesophageal reflux disease who do not respond adequately to proton pump inhibitors .

- Investigational Uses: Research is ongoing into its potential applications in treating autism spectrum disorders and fragile X syndrome due to its effects on neurotransmitter modulation .

Arbaclofen placarbil shares similarities with several other compounds used for similar therapeutic purposes. Here are some notable comparisons:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Baclofen | GABA-B receptor agonist | Limited absorption; higher dosing frequency |

| R-Baclofen | GABA-B receptor agonist | Active form; rapid clearance from the body |

| Tizanidine | Alpha-2 adrenergic agonist | Different mechanism; used primarily for muscle spasticity |

| Clonazepam | GABA-A receptor agonist | Sedative properties; not typically used for spasticity |

| Arbaclofen | GABA-B receptor agonist | Improved absorption compared to traditional baclofen |

Arbaclofen placarbil's unique formulation allows for broader absorption throughout the gastrointestinal tract, leading to a more consistent pharmacokinetic profile compared to traditional baclofen formulations .

Key Reaction Pathways for Prodrug Synthesis

Arbaclofen placarbil, chemically designated as the acyloxyalkyl carbamate prodrug of R-baclofen, represents a sophisticated example of prodrug design utilizing enzymatic activation mechanisms [1] [2]. The synthesis of arbaclofen placarbil relies fundamentally on the formation of a bioreversible acyloxyalkyl carbamate linkage that undergoes cascade hydrolysis upon enzymatic activation [3].

The primary synthetic approach involves the preparation of acyloxyalkyl carbamate derivatives through a multi-step reaction sequence. The key intermediate in arbaclofen placarbil synthesis is the formation of isopropyl-(methylthiocarbonyloxy)methyl-2-methylpropionate using enzymatic kinetic resolution. This critical step employs Candida antarctica lipase A to provide the desired (S)-enantiomer with high stereochemical purity [4]. The enzymatic resolution process demonstrates exceptional selectivity, achieving enantiomeric excesses exceeding 95% under optimized conditions.

The subsequent transformation involves the reaction of the resolved intermediate with sulfuryl chloride and N-hydroxysuccinimide to produce (S)-1-(2,5-dioxoazolidinyloxycarbonyloxy)-2-methylpropyl 2-methylpropanate [4]. This activated intermediate serves as the coupling partner for the final conjugation with R-baclofen, forming the complete prodrug structure. The coupling reaction proceeds through nucleophilic substitution, where the amino group of R-baclofen attacks the activated carbonyl center of the intermediate.

The mechanistic pathway for prodrug activation follows a well-characterized cascade mechanism. Upon administration, human carboxylesterase-2 catalyzes the hydrolysis of the ester bond within the acyloxyalkyl carbamate structure [5] [6]. This initial hydrolysis triggers a spontaneous cascade reaction involving the elimination of carbon dioxide and the formation of an unstable intermediate that rapidly decomposes to release the parent drug R-baclofen along with byproducts including isobutyric acid and isobutyraldehyde [1] [5].

The enzymatic specificity of the activation process represents a critical design feature. Human carboxylesterase-2, expressed at high levels in various tissues including intestinal cells, liver, and kidney, demonstrates selective recognition of the acyloxyalkyl carbamate moiety [5] [6]. In vitro studies using human liver S9 fractions confirmed that arbaclofen placarbil is not a substrate for major cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2D6, CYP2E1, and CYP3A4), indicating that the primary metabolic pathway proceeds through esterase-mediated hydrolysis [1].

Protection-Deprotection Strategies for Functional Groups

The development of arbaclofen placarbil exemplifies sophisticated protection-deprotection strategies essential for prodrug synthesis. The acyloxyalkyl carbamate functionality serves a dual role as both a protecting group for the amino functionality of R-baclofen and as a promoiety that enhances pharmacokinetic properties [7] [3].

The protection strategy employed in arbaclofen placarbil synthesis addresses several critical challenges. The primary amino group of R-baclofen requires protection to prevent unwanted side reactions during synthetic manipulations while maintaining the potential for selective deprotection under physiological conditions. The acyloxyalkyl carbamate protecting group provides excellent stability under synthetic conditions while remaining susceptible to enzymatic cleavage [3] [8].

The protection sequence begins with the formation of the carbamate linkage between R-baclofen and the activated acyloxyalkyl intermediate. This reaction requires careful control of reaction conditions to prevent competitive reactions and ensure high yield. The carbamate formation typically proceeds under mild basic conditions using organic solvents that facilitate the nucleophilic attack of the amino group on the carbonyl carbon of the activated intermediate [4].

The deprotection mechanism involves a multi-step cascade initiated by esterase-catalyzed hydrolysis. The initial cleavage of the ester bond leads to the formation of an unstable hemiketal intermediate that spontaneously eliminates to release the parent drug [3] [8]. This cascade mechanism ensures rapid and complete conversion of the prodrug to the active pharmaceutical ingredient under physiological conditions.

Advanced protection-deprotection strategies in prodrug synthesis increasingly utilize reaction-based approaches where the deprotection event initiates elimination reactions leading to drug release [7]. The acyloxyalkyl carbamate system represents a classic example of this strategy, where the initial enzymatic cleavage triggers a cascade of spontaneous chemical transformations that efficiently regenerate the parent drug.

The temporal control of deprotection represents a critical design consideration. The protection group must remain stable during synthesis, formulation, and storage while providing predictable and complete deprotection under physiological conditions. The acyloxyalkyl carbamate system achieves this balance through its selective recognition by tissue-specific esterases and the thermodynamically favorable cascade mechanism that drives complete conversion to products [8].

Scalability Challenges in Industrial Production

The transition from laboratory-scale synthesis to industrial production of arbaclofen placarbil presents numerous scalability challenges that require systematic optimization approaches [9] [10]. Process development for large-scale synthesis involves comprehensive evaluation of reaction parameters, equipment limitations, and process control strategies to ensure consistent product quality and economic viability.

Heat transfer limitations constitute a primary concern in scaling up arbaclofen placarbil synthesis. The enzymatic kinetic resolution step requires precise temperature control to maintain enzyme activity and selectivity [11] [12]. Laboratory-scale reactions benefit from efficient heat transfer due to high surface-to-volume ratios, but industrial-scale reactors face significant challenges in maintaining uniform temperature distribution. Temperature gradients can develop in larger reactors, potentially affecting reaction kinetics and stereochemical outcomes [11].

The enzymatic resolution process using Candida antarctica lipase A presents unique scalability considerations. Enzyme stability and activity must be maintained across extended reaction times typical of large-scale operations. The economic viability of enzyme-based processes depends on enzyme recycling and reusability strategies [4]. Process optimization studies have demonstrated that enzyme performance can be maintained through careful control of water content, pH, and temperature throughout the reaction sequence.

Mass transfer limitations become increasingly significant at industrial scale. The heterogeneous nature of enzymatic reactions requires efficient mixing to ensure adequate contact between enzyme, substrate, and cofactors [12]. Scale-up considerations include impeller design, mixing intensity, and reactor geometry to achieve optimal mass transfer while avoiding enzyme deactivation due to excessive shear forces.

Solvent selection and recovery represent critical economic factors in large-scale production. The synthesis of arbaclofen placarbil involves multiple organic solvents that must be recovered and recycled to ensure process sustainability [13] [9]. Process optimization includes evaluation of alternative solvents with improved environmental profiles and development of efficient solvent recovery systems.

Equipment design considerations for large-scale synthesis include reactor materials compatibility, seal integrity, and process control systems. The use of sulfuryl chloride in the synthesis requires specialized equipment materials resistant to corrosive conditions [4]. Process control systems must provide real-time monitoring of critical parameters including temperature, pH, and reaction progress to ensure consistent product quality.

The integration of multiple synthetic steps into continuous or semi-continuous processes offers potential advantages for large-scale production [13] [14]. Continuous manufacturing approaches can reduce processing time, improve process control, and minimize waste generation. However, the implementation of continuous processes for arbaclofen placarbil synthesis requires careful optimization of residence times, mixing patterns, and separation processes.

Quality control considerations become increasingly complex at industrial scale. The multi-step synthesis pathway creates multiple opportunities for impurity formation, requiring comprehensive analytical monitoring throughout the process [10]. Process analytical technology (PAT) implementation enables real-time monitoring of critical quality attributes and process parameters [15].

Purification Techniques and Impurity Profiling

The purification of arbaclofen placarbil and characterization of related impurities requires sophisticated analytical and preparative techniques to ensure pharmaceutical-grade quality [16] [17]. The complex synthetic pathway generates various impurities that must be identified, quantified, and controlled within acceptable limits established by regulatory guidelines.

High-performance liquid chromatography (HPLC) serves as the primary analytical technique for arbaclofen placarbil purification and impurity profiling [18] [19]. The development of HPLC methods requires optimization of mobile phase composition, gradient conditions, and detection parameters to achieve adequate resolution of the target compound from related impurities. Reversed-phase chromatography using C18 stationary phases provides excellent separation efficiency for arbaclofen placarbil and its synthetic precursors [18].

The chromatographic separation strategy employs gradient elution using aqueous formic acid, methanol, and acetonitrile to achieve complete separation of related substances [18]. UV detection at 250 nm provides adequate sensitivity for impurity detection at levels below 0.1% relative to the main component. Method validation studies demonstrate linearity over the range 0.05-2.0% for impurity quantification with correlation coefficients exceeding 0.999 [18].

Mass spectrometry coupled with liquid chromatography (LC-MS) provides essential structural information for impurity identification [16] [20]. High-resolution mass spectrometry enables accurate mass determination and elemental composition assignment for unknown impurities. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that facilitate structural elucidation of degradation products and synthetic impurities [16].

The impurity profile of arbaclofen placarbil includes several categories of related substances. Process-related impurities arise from incomplete reactions, side reactions, and residual starting materials [17]. Degradation products form during storage under various stress conditions including elevated temperature, humidity, and light exposure. Enantiomeric impurities result from incomplete stereoselective synthesis or racemization during processing.

Crystallization represents the primary purification technique for arbaclofen placarbil isolation from reaction mixtures [17]. The crystallization process must be optimized to achieve high recovery yields while effectively rejecting impurities. Solvent selection plays a critical role in crystallization efficiency, with the ideal solvent providing high solubility at elevated temperature and low solubility at ambient temperature to maximize crystallization driving force.

The crystallization process development involves systematic evaluation of solvent systems, cooling profiles, and seeding strategies [17]. Anti-solvent crystallization using water as the anti-solvent has proven effective for arbaclofen placarbil purification. The controlled addition of water to organic solutions promotes selective crystallization of the target compound while maintaining impurities in solution.

Column chromatography provides an alternative purification approach for small-scale preparations and research applications [17]. Silica gel chromatography using gradient elution can effectively separate arbaclofen placarbil from synthetic intermediates and byproducts. However, the scalability limitations and solvent consumption associated with column chromatography make it less suitable for large-scale production.

Preparative HPLC offers high-resolution purification for obtaining highly pure arbaclofen placarbil samples for analytical reference standards [21]. Automated preparative systems enable efficient fraction collection and concentration to provide purified material. The combination of preparative LC with trapping columns allows for solvent exchange and concentration in a single automated sequence [21].

Impurity control strategies must address both known and unknown impurities throughout the manufacturing process [17]. Known impurities identified during process development are monitored using validated analytical methods with established acceptance criteria. Unknown impurities detected during routine analysis require structural identification and toxicological assessment to establish appropriate control limits.

The regulatory framework for impurity control requires comprehensive characterization of all impurities above specified threshold levels [17]. Impurities present at levels exceeding 0.1% must be identified and characterized. Those exceeding 0.15% require qualification through toxicological studies unless they are established as acceptable based on literature data or regulatory guidance.

Process optimization for impurity minimization involves systematic evaluation of reaction conditions, purification parameters, and storage conditions [10]. Design of experiments (DoE) approaches enable efficient optimization of multiple variables to minimize impurity formation while maximizing product yield and quality. The implementation of process analytical technology provides real-time monitoring capabilities to detect and control impurity formation during manufacturing [15].

The analytical method development for impurity profiling requires validation according to International Conference on Harmonisation (ICH) guidelines [18]. Method validation parameters include specificity, linearity, accuracy, precision, detection limit, and quantitation limit. Forced degradation studies under various stress conditions provide information about potential degradation pathways and help establish stability-indicating analytical methods.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Drug Indication

MeSH Pharmacological Classification

Mechanism of Action

KEGG Target based Classification of Drugs

Metabotropic glutamate receptor family

GABA (metabotropic)

GABBR [HSA:2550 9568] [KO:K04615]

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

84-88% renal elimination as R-baclofen. Less than 1% fecal elimination. (2)

Radioactive labeling has shown AP to be widely distributed throughout the body. Tissue distribution occurs mostly to the kidneys and liver.

Blood clearance of an IV bolus of AR in rats resulted in a total blood clearance of 15.81 ± 10.2 L/h/kg in rats. In comparison, blood clearance of an IV bolus of R-baclofen in rats, monkeys, and dogs, resulted in half lives ranging from 1.6-3.4hours, with total blood clearances reported to be 0.51± 0.13L/h/kg in rats, 0.31±0.11L/h/kg in monkeys, and 0.24L±0.01L/h/kg in dogs. (2) In studied utilizing radioactive tracers attached to R-baclofen, 97% of radioactivity was recovered in the urine.

Metabolism Metabolites

Wikipedia

Biological Half Life

Dates

2: Vakil NB, Huff FJ, Cundy KC. Randomised clinical trial: arbaclofen placarbil in gastro-oesophageal reflux disease--insights into study design for transient lower sphincter relaxation inhibitors. Aliment Pharmacol Ther. 2013 Jul;38(2):107-17. doi: 10.1111/apt.12363. Epub 2013 May 30. PubMed PMID: 23721547.

3: Borthwick L. Adulthood: Life lessons. Nature. 2012 Nov 1;491(7422):S10-1. PubMed PMID: 23136653.

4: Healy A, Rush R, Ocain T. Fragile X syndrome: an update on developing treatment modalities. ACS Chem Neurosci. 2011 Aug 17;2(8):402-10. doi: 10.1021/cn200019z. Epub 2011 Mar 22. Review. PubMed PMID: 22860169; PubMed Central PMCID: PMC3369755.

5: van der Pol R, Benninga MA, Smout AJ. Emerging therapies for GERD. J Pediatr Gastroenterol Nutr. 2011 Dec;53 Suppl 2:S10-1. Review. PubMed PMID: 22235450.

6: Hagerman R, Lauterborn J, Au J, Berry-Kravis E. Fragile X syndrome and targeted treatment trials. Results Probl Cell Differ. 2012;54:297-335. doi: 10.1007/978-3-642-21649-7_17. Review. PubMed PMID: 22009360; PubMed Central PMCID: PMC4114775.

7: Nance PW, Huff FJ, Martinez-Arizala A, Ayyoub Z, Chen D, Bian A, Stamler D. Efficacy and safety study of arbaclofen placarbil in patients with spasticity due to spinal cord injury. Spinal Cord. 2011 Sep;49(9):974-80. doi: 10.1038/sc.2011.43. Epub 2011 May 17. PubMed PMID: 21577221.

8: Vakil NB, Huff FJ, Bian A, Jones DS, Stamler D. Arbaclofen placarbil in GERD: a randomized, double-blind, placebo-controlled study. Am J Gastroenterol. 2011 Aug;106(8):1427-38. doi: 10.1038/ajg.2011.121. Epub 2011 Apr 26. PubMed PMID: 21519360.

9: Storr MA. What is nonacid reflux disease? Can J Gastroenterol. 2011 Jan;25(1):35-8. PubMed PMID: 21258666; PubMed Central PMCID: PMC3027332.

10: Kim GH. Arbaclofen placarbil decreases reflux with good tolerability in patients with gastroesophageal reflux disease (am j gastroenterol 2010;105:1266-1275). J Neurogastroenterol Motil. 2010 Oct;16(4):444-5. doi: 10.5056/jnm.2010.16.4.444. Epub 2010 Oct 30. PubMed PMID: 21103431; PubMed Central PMCID: PMC2978402.

11: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2010 Sep;32(7):517-48. doi: 10.1358/mf.2010.32.7.1549223. PubMed PMID: 21069103.

12: Froestl W. Chemistry and pharmacology of GABAB receptor ligands. Adv Pharmacol. 2010;58:19-62. doi: 10.1016/S1054-3589(10)58002-5. PubMed PMID: 20655477.

13: Johnson DA, Levy BH 3rd. Evolving drugs in gastroesophageal reflux disease: pharmacologic treatment beyond proton pump inhibitors. Expert Opin Pharmacother. 2010 Jun;11(9):1541-8. doi: 10.1517/14656566.2010.482932. Review. PubMed PMID: 20450445.

14: Gerson LB, Huff FJ, Hila A, Hirota WK, Reilley S, Agrawal A, Lal R, Luo W, Castell D. Arbaclofen placarbil decreases postprandial reflux in patients with gastroesophageal reflux disease. Am J Gastroenterol. 2010 Jun;105(6):1266-75. doi: 10.1038/ajg.2009.718. Epub 2009 Dec 29. PubMed PMID: 20040914.

15: Lal R, Sukbuntherng J, Tai EH, Upadhyay S, Yao F, Warren MS, Luo W, Bu L, Nguyen S, Zamora J, Peng G, Dias T, Bao Y, Ludwikow M, Phan T, Scheuerman RA, Yan H, Gao M, Wu QQ, Annamalai T, Raillard SP, Koller K, Gallop MA, Cundy KC. Arbaclofen placarbil, a novel R-baclofen prodrug: improved absorption, distribution, metabolism, and elimination properties compared with R-baclofen. J Pharmacol Exp Ther. 2009 Sep;330(3):911-21. doi: 10.1124/jpet.108.149773. Epub 2009 Jun 5. PubMed PMID: 19502531.